molecular formula C19H16F2O9 B12293444 DIFLUNISAL_met006

DIFLUNISAL_met006

Cat. No.: B12293444
M. Wt: 426.3 g/mol
InChI Key: RBZXVQOCMCPTHC-UHFFFAOYSA-N
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Description

DIFLUNISAL_met006, commonly referred to as diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) derived from salicylic acid. Developed in 1971 by Merck Sharp & Dohme, it inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and alleviating pain and inflammation . Beyond its traditional use for rheumatoid arthritis and osteoarthritis, diflunisal has gained recognition for stabilizing transthyretin (TTR) tetramers, preventing amyloid fibril formation in cardiac amyloidosis . Its pharmacokinetics are characterized by high plasma protein binding (>98%), a long half-life (~8–12 hours), and dose-dependent elimination, necessitating a loading dose for rapid steady-state plasma levels .

Properties

IUPAC Name

6-[2-carboxy-4-(2,4-difluorophenyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2O9/c20-8-2-3-9(11(21)6-8)7-1-4-12(10(5-7)17(25)26)29-19-15(24)13(22)14(23)16(30-19)18(27)28/h1-6,13-16,19,22-24H,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZXVQOCMCPTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diflunisal glucuronide ether involves the glucuronidation of diflunisal. This process typically occurs in the liver, where diflunisal undergoes phase II metabolism to form glucuronide conjugates . The reaction conditions for this process include the presence of glucuronic acid and the enzyme UDP-glucuronosyltransferase .

Industrial Production Methods

Industrial production of diflunisal glucuronide ether is not common, as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using chemical methods that mimic the enzymatic glucuronidation process .

Chemical Reactions Analysis

Types of Reactions

Diflunisal glucuronide ether can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of diflunisal glucuronide ether can lead to the formation of diflunisal glucuronide.

Mechanism of Action

The mechanism of action of diflunisal glucuronide ether involves its formation through the glucuronidation of diflunisal. Diflunisal itself inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. This inhibition leads to reduced inflammation, pain, and fever . The glucuronide ether form is a metabolite and does not have significant pharmacological activity .

Comparison with Similar Compounds

Tafamidis

  • Structure : Tafamidis is a benzoxazole derivative, distinct from diflunisal’s difluorophenyl-salicylic acid backbone.
  • Mechanism: Both stabilize TTR tetramers, but tafamidis selectively binds to the thyroxine-binding site, while diflunisal acts via non-covalent interactions .
  • Efficacy : Clinical studies show comparable survival benefits in transthyretin amyloid cardiomyopathy (ATTR-CM), but tafamidis has fewer NSAID-associated side effects (e.g., gastrointestinal bleeding) .
  • Dosage : Tafamidis requires lower doses (80 mg/day) compared to diflunisal (250–500 mg BID) .

Diclofenac

  • Structure : A phenylacetic acid derivative, structurally dissimilar to diflunisal.
  • Mechanism : Both inhibit COX-1/COX-2, but diclofenac has higher COX-2 selectivity, increasing cardiovascular risks.
  • Combination Therapy : Synergistic effects with diflunisal and metformin in reducing proliferation of acute myeloid leukemia (AML) cells, though diflunisal alone shows stronger cytostatic activity at lower concentrations (0.4–0.8 mM) .

MK-647 (Early Diflunisal Prototype)

  • Pharmacokinetics : Early studies of MK-647 (diflunisal’s prototype) demonstrated rapid absorption (peak plasma levels at 1–2 hours) and dose-dependent elimination in humans. At 500 mg, plasma concentration was 10-fold higher than at 50 mg, with 95% renal excretion .

Pharmacokinetic and Efficacy Comparison

Compound Structural Class Primary Use Plasma Protein Binding Half-Life (hr) Key Differentiator
Diflunisal Difluorophenyl-salicylate TTR stabilization, pain >98% 8–12 Long half-life; dual NSAID/TTR stabilization
Tafamidis Benzoxazole TTR stabilization 99% 48–72 Selective TTR binding; no COX inhibition
Diclofenac Phenylacetic acid Inflammation, pain 99% 1–2 Higher COX-2 selectivity; cardiovascular risks
Aza-derivatives Aza-salicylate analogues Anti-virulence (MRSA) N/A N/A Improved solubility; reduced toxicity

Clinical and Preclinical Findings

Cardiac Amyloidosis

  • Diflunisal (250 mg BID) achieved plasma concentrations of 172–188 µM, sufficient to limit TTR dissociation to 10% of normal rates . In a Boston University study, diflunisal-treated ATTR-CM patients showed survival benefits comparable to tafamidis, even after adjusting for renal function and disease stage .

Anti-Virulence Activity

  • Aza-derivatives with similar backbones exhibit enhanced solubility and reduced toxicity in preclinical models .

Drug Delivery Systems

  • Nanoparticle-encapsulated diflunisal achieved 100% release within 6 hours, compared to slower dissolution from pure powder, improving bioavailability .

Critical Considerations

  • Side Effects : Diflunisal’s NSAID properties pose risks of gastrointestinal bleeding, renal injury, and hypertension, which are absent in tafamidis .
  • Cost and Accessibility : Tafamidis is prohibitively expensive (~$225,000/year), whereas generic diflunisal offers a cost-effective alternative for TTR stabilization .
  • Drug Interactions : Diflunisal’s high plasma protein binding may displace other drugs (e.g., warfarin), necessitating dose adjustments .

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